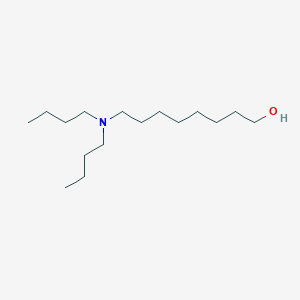
8-(Dibutylamino)octan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Dibutylamino)octan-1-ol: is an organic compound with the molecular formula C16H35NO . It is a member of the amino alcohol family, characterized by the presence of both an amine group and a hydroxyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dibutylamino)octan-1-ol typically involves the reaction of 1,8-octanediol with dibutylamine . The process can be summarized as follows:
Starting Materials: 1,8-octanediol and dibutylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as or . The mixture is heated to a temperature of around to facilitate the reaction.
Procedure: The 1,8-octanediol is reacted with dibutylamine under the specified conditions, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix and heat the reactants.
Purification: The product is purified through distillation or recrystallization to obtain a high-purity compound.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions: 8-(Dibutylamino)octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are used under acidic conditions.
Reduction: Reagents like or are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include and .
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
8-(Dibutylamino)octan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-(Dibutylamino)octan-1-ol involves its interaction with molecular targets through its amine and hydroxyl groups. These functional groups allow the compound to:
Bind to Receptors: The amine group can interact with various receptors, potentially modulating their activity.
Participate in Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and stability.
Pathways Involved: The compound may affect signaling pathways related to its molecular targets, leading to various biological effects.
Comparison with Similar Compounds
- 8-(Diethylamino)octan-1-ol
- 8-(Dipropylamino)octan-1-ol
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol
Comparison:
- 8-(Dibutylamino)octan-1-ol is unique due to its specific chain length and the presence of dibutyl groups, which influence its physical and chemical properties.
- Compared to 8-(Diethylamino)octan-1-ol , it has a longer alkyl chain, leading to different solubility and reactivity profiles.
- 8-(Dipropylamino)octan-1-ol has similar properties but differs in the length and branching of the alkyl groups, affecting its interactions and applications.
- 8-(Dibutylamino)-1-phenanthren-9-yl-octan-1-ol has an additional aromatic ring, which significantly alters its chemical behavior and potential applications.
Properties
CAS No. |
5412-93-1 |
|---|---|
Molecular Formula |
C16H35NO |
Molecular Weight |
257.45 g/mol |
IUPAC Name |
8-(dibutylamino)octan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-3-5-13-17(14-6-4-2)15-11-9-7-8-10-12-16-18/h18H,3-16H2,1-2H3 |
InChI Key |
DAEWVRQLHVCGRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



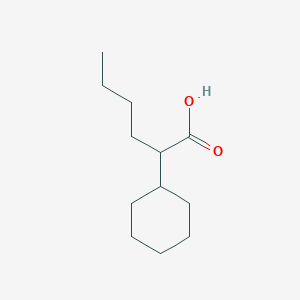
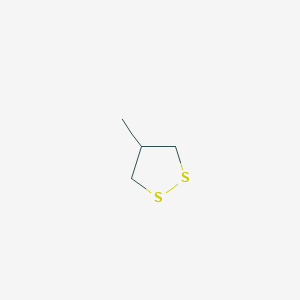
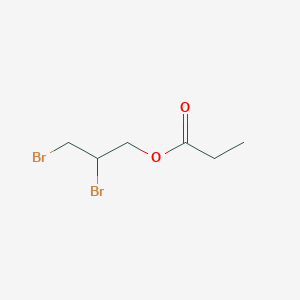
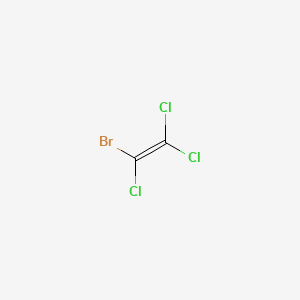

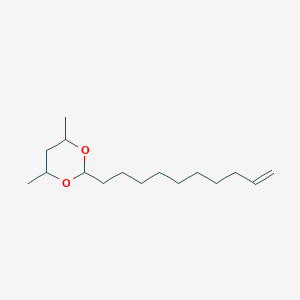
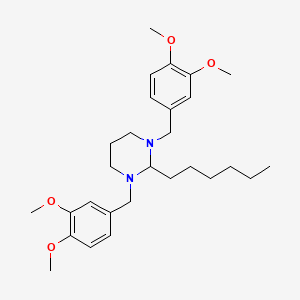
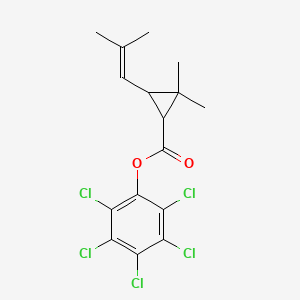
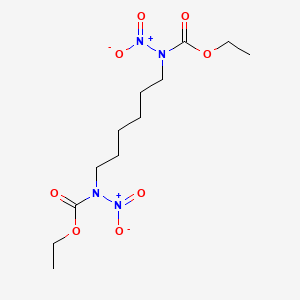
![9-[2-(Ethoxymethyl)phenyl]xanthen-9-ol](/img/structure/B14735664.png)
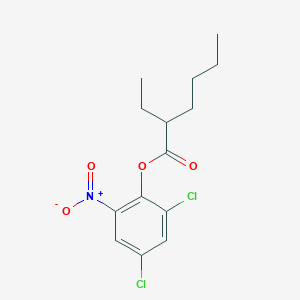
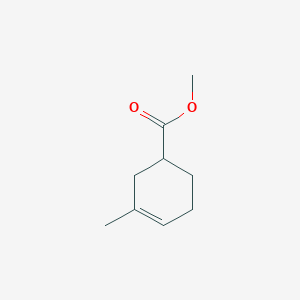
![Tert-butyl N-[(4-chlorophenyl)carbamoylamino]carbamate](/img/structure/B14735681.png)
